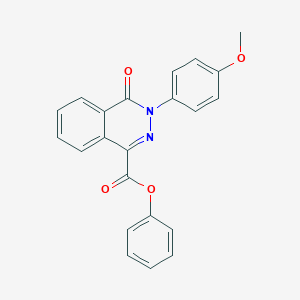

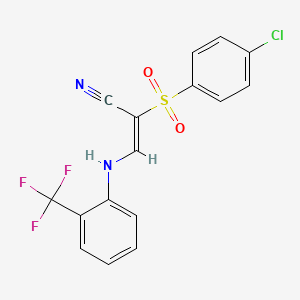

![molecular formula C20H24N4O B2708119 4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 896846-45-0](/img/structure/B2708119.png)

4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions . For instance, a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has been described . This reaction forms 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is involved in various chemical synthesis processes, contributing to the development of compounds with potential biological and pharmaceutical applications. For example, the synthesis of arylazopyrazolo[1,5-a]pyrimidines and their application to synthetic fibers demonstrate the chemical versatility and utility of pyrazolo[1,5-a]pyrimidine derivatives in creating arylazo dyes for polyester and polyamide fibers (Rangnekar & Puro, 2007). Similarly, the discovery of benzimidazole derivatives as orally active renin inhibitors showcases the modification of pyrimidine derivatives to improve pharmacokinetic profiles while maintaining biological activity (Tokuhara et al., 2018).

Biological and Pharmacological Activities

The exploration of pyrazolo[1,5-a]pyrimidine derivatives has led to the identification of compounds with notable biological activities. The synthesis of new hybrid compounds derived from propanamides and butanamides, incorporating pyrazolo[1,5-a]pyrimidine structures, revealed molecules with broad-spectrum anticonvulsant activities, demonstrating the potential of these derivatives in developing new antiepileptic drugs (Kamiński et al., 2015). Moreover, the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 inhibitors for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases highlight the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives (Li et al., 2016).

Molecular Design and Optimization

The structure-activity relationship studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, incorporating pyrazolo[1,5-a]pyrimidine scaffolds, illustrate the process of optimizing molecular structures for enhanced biological activity. These studies have led to compounds with potential anti-inflammatory and antinociceptive activities, supporting the role of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents (Altenbach et al., 2008).

Zukünftige Richtungen

The future directions for “4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given their structural similarities to other pyrazolo[1,5-a]pyrimidines known for their diverse applications .

Eigenschaften

IUPAC Name |

4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-20(2,3)17-13-18(23-9-11-25-12-10-23)24-19(22-17)16(14-21-24)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYFBBZACCRWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320836 | |

| Record name | 4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

CAS RN |

896846-45-0 | |

| Record name | 4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2708038.png)

![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)

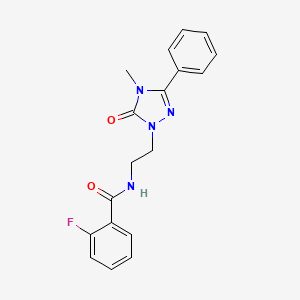

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2708040.png)

![N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2708042.png)

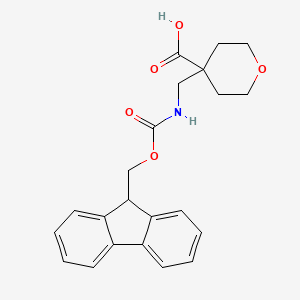

![N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2708048.png)

![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)

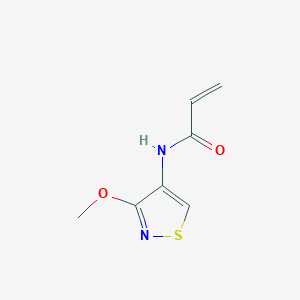

![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)

![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)